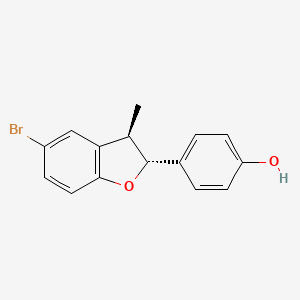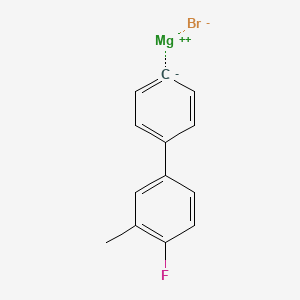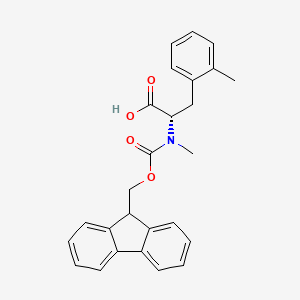
Fmoc-N-Me-Phe(2-Me)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Me-Phe(2-Me)-OH is a derivative of phenylalanine, an amino acid commonly found in proteins. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a methyl group on the phenyl ring. These modifications make it a valuable building block in peptide synthesis, particularly in the development of peptides with enhanced stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Phe(2-Me)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation of the Nitrogen Atom: The protected amino acid is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Methylation of the Phenyl Ring: The final step involves the methylation of the phenyl ring, which can be achieved using a methylating agent like methyl triflate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-N-Me-Phe(2-Me)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often require catalysts or specific conditions like elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or the amino acid backbone.
Reduction: Reduced forms of the compound, often leading to the removal of protecting groups.
Substitution: Substituted derivatives with new functional groups on the phenyl ring.
Applications De Recherche Scientifique
Chemistry
Fmoc-N-Me-Phe(2-Me)-OH is widely used in peptide synthesis, particularly in the development of peptides with enhanced stability and unique properties. It serves as a building block for the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and the role of specific amino acid modifications in protein function. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound has applications in the development of peptide-based drugs, particularly those targeting specific proteins or pathways. It is also used in the design of peptide vaccines and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of Fmoc-N-Me-Phe(2-Me)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The presence of the Fmoc group provides protection during synthesis, while the methyl groups enhance stability and alter the compound’s interactions with other molecules. The compound can interact with specific molecular targets, such as enzymes or receptors, and modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Phe-OH: Lacks the methyl groups on the nitrogen atom and the phenyl ring.
Fmoc-N-Me-Phe-OH: Contains a methyl group on the nitrogen atom but not on the phenyl ring.
Fmoc-Phe(2-Me)-OH: Contains a methyl group on the phenyl ring but not on the nitrogen atom.
Uniqueness
Fmoc-N-Me-Phe(2-Me)-OH is unique due to the presence of both methyl groups, which enhance its stability and alter its chemical properties. This makes it a valuable building block in peptide synthesis, particularly for the development of peptides with enhanced stability and unique properties.
Propriétés
Formule moléculaire |
C26H25NO4 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-9-3-4-10-18(17)15-24(25(28)29)27(2)26(30)31-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |
Clé InChI |
VRESSVFTEMSNHP-DEOSSOPVSA-N |
SMILES isomérique |
CC1=CC=CC=C1C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC1=CC=CC=C1CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


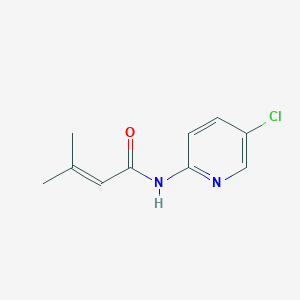
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
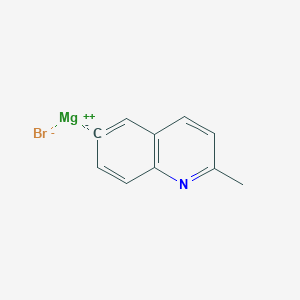
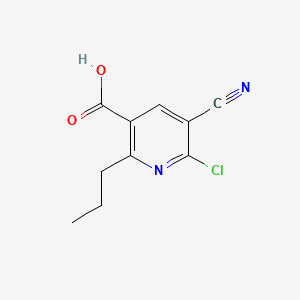
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
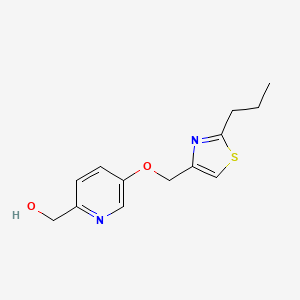
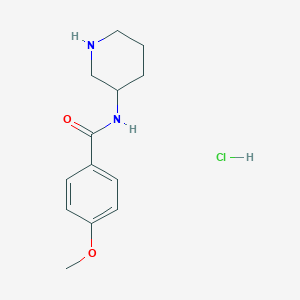
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
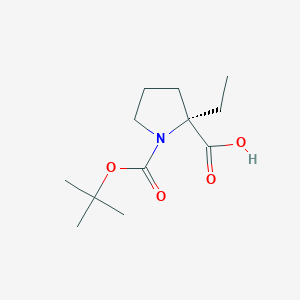
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)

